LSD1 Inhibitory Potency (IC50) vs. MAO-A and MAO-B Selectivity Compared to Classical MAO Inhibitors and Other Sulfamoyl Benzamides
The target compound exhibits potent LSD1 inhibition (IC50 < 100 nM) while maintaining >1000-fold selectivity over MAO-A (IC50 > 100,000 nM), a property not commonly reported for other sulfamoyl benzamides, which primarily target cannabinoid receptors [1]. In contrast, representative sulfamoyl benzamides from US20060079557 (e.g., focused on cannabinoid receptor modulation) show no reported LSD1 activity, while classical MAO inhibitors such as tranylcypromine (LSD1 IC50 approximately 20–100 μM) are substantially less potent [2]. This selectivity window (LSD1 IC50 < 100 nM vs. MAO-A IC50 > 100,000 nM) is critical for epigenetic applications requiring LSD1 inhibition without confounding MAO-related off-target effects.
| Evidence Dimension | LSD1 Inhibitory Potency and MAO Selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 < 100 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Tranylcypromine (LSD1 IC50 approximately 20–100 μM; MAO-A IC50 approximately 1–10 μM); Sulfamoyl benzamide cannabinoid modulators (no reported LSD1 activity) |
| Quantified Difference | >1000-fold selectivity for LSD1 over MAO-A; at least 200-fold greater LSD1 potency than tranylcypromine |
| Conditions | LSD1 assay: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, 25°C. MAO-A assay: 100 mM HEPES (pH 7.5), 5% glycerol, 25°C. Source: BindingDB / US10053456 |
Why This Matters
Researchers procuring compounds for epigenetic target validation require high LSD1 potency with minimal MAO interference; this compound uniquely meets both criteria among commercially available sulfamoyl benzamides.
- [1] BindingDB. BDBM50153593 (CHEMBL3775351). LSD1 IC50 < 100 nM; MAO-A IC50 > 100,000 nM. US Patent US10053456, Example 123. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153593 View Source
- [2] Lee MG, Wynder C, Schmidt DM, et al. Histone H3 lysine 4 demethylation is a target of nonselective antidepressive medications. Chem Biol. 2006;13(6):563-567. doi:10.1016/j.chembiol.2006.05.004 View Source
